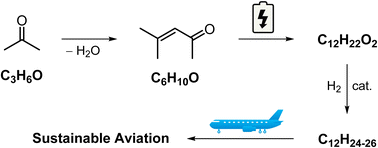Operationally simple electrochemical method for the conversion of acetone into high-specification jet fuel†
Sustainable Energy & Fuels Pub Date: 2022-12-21 DOI: 10.1039/D2SE01177H
Abstract
There is currently a demand for sustainable aviation fuel (SAF) that far exceeds supply. For this reason, a flurry of activity in the field of sustainable chemistry has centered around the development of workable technologies to convert biobased feedstocks into drop-in replacements for hydrocarbon fuels. Here, a simple, practical method is described that converts acetone, a biobased platform molecule that can be derived via multiple sustainable pathways, into a jet fuel that exceeds the specifications of commercial Jet A. The process involves dimerization of acetone to mesityl oxide, which is then processed in a biphasic, undivided electrochemical cell to give a combination of electrochemical coupling and condensation products. The resulting oxygenate is then hydrotreated to yield a mixture of highly branched alkanes and cycloalkanes.


Recommended Literature
- [1] A Ni(i)Fe(ii) analogue of the Ni-L state of the active site of the [NiFe] hydrogenases†
- [2] Front cover
- [3] Non-innocent adsorption of Co-pyrphyrin on rutile(110)†
- [4] Contents list
- [5] Atomic Sn sites on nitrogen-doped carbon as a zincophilic and hydrophobic protection layer for stable Zn anodes†
- [6] Oxalate promoted iron dissolution of hematite via proton coupled electron transfer†
- [7] Mechanical-tuning of the cooperativity of SC particles via the matrix crystallization and related size effects†‡
- [8] Dinitrogen binding at vanadium in a tris(alkoxide) ligand environment†
- [9] Contents list
- [10] Matching the organic and inorganic counterparts during nucleation and growth of copper-based nanoparticles – in situ spectroscopic studies†










